molecular formula C21H24N2O2 B13814574 methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate

methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate

Cat. No.: B13814574
M. Wt: 336.4 g/mol
InChI Key: ZCVLTLFECSNCOP-LJQANCHMSA-N
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Description

Methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate is a complex organic compound that belongs to the class of substituted phenylmethylamines This compound is characterized by its unique structure, which includes a cyanophenyl group and a dimethylbutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate typically involves multi-step organic reactions. One common approach is the reaction of a substituted benzylamine with a cyanophenyl derivative under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-[[4-(2-chlorophenyl)phenyl]methylamino]-3,3-dimethylbutanoate
  • Methyl (2S)-2-[[4-(2-methoxyphenyl)phenyl]methylamino]-3,3-dimethylbutanoate

Uniqueness

Methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and specificity in various applications compared to similar compounds.

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate

InChI

InChI=1S/C21H24N2O2/c1-21(2,3)19(20(24)25-4)23-14-15-9-11-16(12-10-15)18-8-6-5-7-17(18)13-22/h5-12,19,23H,14H2,1-4H3/t19-/m1/s1

InChI Key

ZCVLTLFECSNCOP-LJQANCHMSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N

Canonical SMILES

CC(C)(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N

Origin of Product

United States

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